Perfluoro-N,N-bis(perfluoroethyl)propylamine
Overview
Description
Perfluoro-N,N-bis(perfluoroethyl)propylamine is a fluorinated tertiary amine with the molecular formula C7F17N and a molecular weight of 421.0545 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions .
Preparation Methods
The synthesis of perfluoro-N,N-bis(perfluoroethyl)propylamine typically involves the reaction of perfluoroalkyl iodides with ammonia or amines under specific conditions . Industrial production methods may involve the use of specialized reactors and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Perfluoro-N,N-bis(perfluoroethyl)propylamine is known for its resistance to many types of chemical reactions due to the strong carbon-fluorine bonds . it can undergo certain reactions under specific conditions:
Scientific Research Applications
Perfluoro-N,N-bis(perfluoroethyl)propylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of perfluoro-N,N-bis(perfluoroethyl)propylamine is primarily related to its ability to interact with other molecules through its fluorinated groups . These interactions can affect the stability and reactivity of other compounds, making it a valuable tool in various chemical processes .
Comparison with Similar Compounds
Perfluoro-N,N-bis(perfluoroethyl)propylamine is unique due to its high fluorine content and the presence of a tertiary amine group . Similar compounds include:
Perfluoro-N,N-dimethylpropylamine: This compound has a similar structure but with different alkyl groups attached to the nitrogen atom.
Perfluoro-N,N-bis(perfluoromethyl)propylamine: Another similar compound with different perfluoroalkyl groups.
These compounds share some properties with this compound but differ in their specific applications and reactivity .
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F17N/c8-1(9,2(10,11)12)5(19,20)25(6(21,22)3(13,14)15)7(23,24)4(16,17)18 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCQAUFFUCJXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(N(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F17N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955377 | |
Record name | 1,1,2,2,3,3,3-Heptafluoro-N,N-bis(pentafluoroethyl)propan-1-aminato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338-81-8 | |
Record name | 1,1,2,2,3,3,3-Heptafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-N,N-bis(perfluoroethyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,2,3,3,3-Heptafluoro-N,N-bis(pentafluoroethyl)propan-1-aminato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro-N,N-bis(perfluoroethyl)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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